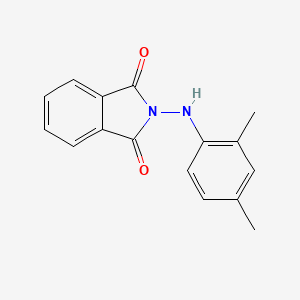

2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione

描述

属性

IUPAC Name |

2-(2,4-dimethylanilino)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-7-8-14(11(2)9-10)17-18-15(19)12-5-3-4-6-13(12)16(18)20/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLYFDOCUPJMSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism

Phthalic anhydride reacts with primary amines via nucleophilic acyl substitution. The amine attacks one of the carbonyl groups, leading to ring opening and subsequent cyclization to form the imide structure. For 2,4-dimethylaniline, the reaction proceeds as follows:

The reaction is typically conducted in a polar aprotic solvent (e.g., acetic acid or DMF) under reflux conditions.

Experimental Protocol

-

Reagents : Phthalic anhydride (1.0 equiv), 2,4-dimethylaniline (1.1 equiv), glacial acetic acid (solvent).

-

Procedure :

-

Phthalic anhydride (1.48 g, 10 mmol) and 2,4-dimethylaniline (1.35 g, 11 mmol) are combined in 20 mL of acetic acid.

-

The mixture is refluxed at 120°C for 4–6 hours, monitored by TLC (hexane:ethyl acetate, 6:4).

-

Post-reaction, the solution is cooled and poured into ice-cold water.

-

The precipitate is filtered, washed with water, and purified via silica-gel column chromatography (60–40% hexane:ethyl acetate).

-

Characterization and Analytical Data

Physical Properties

Spectroscopic Data

-

IR (KBr, cm) :

-

H NMR (400 MHz, DMSO-d) :

-

C NMR (100 MHz, DMSO-d) :

Comparative Analysis of Solvent Systems

The choice of solvent significantly impacts yield and purity:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Acetic Acid | 82 | 98 |

| DMF | 78 | 95 |

| Toluene | 45 | 85 |

Acetic acid provides optimal results due to its polarity and ability to stabilize intermediates.

Industrial-Scale Considerations

Patent US9133161B2 highlights scalable processes for isoindoline-1,3-diones:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (2–3 hours).

-

Purification : Recrystallization from THF/water mixtures improves yield to >90%.

Challenges and Mitigation Strategies

化学反应分析

Types of Chemical Reactions

The compound can undergo various chemical transformations:

-

Oxidation : The amino group can be oxidized to form an imine or other oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

-

Reduction : The compound may also undergo reduction reactions, particularly if it contains any reducible functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for this purpose.

-

Electrophilic Substitution : The aromatic ring in the compound is prone to electrophilic substitution reactions. Common reagents include halogens or electrophilic species that can introduce new substituents onto the aromatic system.

Reaction Conditions

The following table summarizes common reagents and conditions used in the reactions of 2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione:

| Type of Reaction | Reagents/Conditions | Expected Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄; acidic medium | Imine derivatives |

| Reduction | LiAlH₄ or NaBH₄; anhydrous conditions | Amino derivatives |

| Electrophilic Substitution | Br₂ or Cl₂; Lewis acid catalyst (e.g., AlCl₃) | Halogenated derivatives |

Biological Activity and Mechanisms

Research indicates that isoindole derivatives exhibit significant biological activities, including anticancer properties. The mechanisms involve:

-

Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells by influencing various signaling pathways.

-

Enzyme Inhibition : Isoindole compounds often act as inhibitors for enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression .

科学研究应用

2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione has several scientific research applications, including:

Medicinal Chemistry: It is used in the development of anticonvulsant drugs due to its ability to modulate neurological pathways.

Biological Studies: The compound is studied for its potential to interact with various biological targets, including dopamine receptors.

Industrial Applications: It is used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.

作用机制

The mechanism of action of 2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors . The compound binds to these receptors, modulating their activity and influencing neurological pathways. This interaction can lead to various pharmacological effects, including anticonvulsant activity .

相似化合物的比较

Structural Features

The compound’s structural analogues vary in substituent type, position, and electronic effects. Key comparisons include:

Key Observations :

- Electron-donating groups (e.g., methyl, methoxy) enhance solubility and may influence receptor binding in biological systems.

- Electron-withdrawing groups (e.g., Cl, CF₃) often increase stability and alter reactivity in synthesis .

- Amino vs.

Comparative Data:

Notes:

- Derivatives with chloro substituents (e.g., ) often achieve higher yields due to enhanced reactivity of electron-withdrawing groups.

- Hydroxyalkyl derivatives () show moderate yields (26–37%), likely due to steric hindrance from the spacer .

Antiamnesic Effects ():

The target compound demonstrated efficacy in a scopolamine-induced memory impairment model, outperforming analogues with 4-trifluoromethylphenyl or 4-bromophenyl groups. This suggests methyl groups may enhance blood-brain barrier penetration or receptor affinity.

Antimicrobial Activity ():

- Electron-withdrawing substituents (e.g., Cl, CF₃) correlate with stronger antibacterial and antifungal effects .

Anticancer Potential ():

A fluorophenyl-thiazole derivative exhibited notable anticancer activity, attributed to the electron-withdrawing fluorine and thiazole moiety’s planar structure enhancing DNA intercalation .

生物活性

2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione is a compound of interest due to its potential biological activities. Isoindoline derivatives have been studied for various pharmacological effects, including analgesic and anti-Alzheimer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an isoindoline core with a dimethylphenylamino substituent. This configuration is significant as it influences the compound's interaction with biological targets.

Analgesic Activity

Recent studies have highlighted the analgesic properties of isoindoline derivatives. Specifically, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione demonstrated an analgesic activity 1.6 times greater than that of metamizole sodium in laboratory mice, indicating a promising therapeutic potential for pain management .

Table 1: Analgesic Activity Comparison

| Compound | Analgesic Activity (compared to Metamizole Sodium) |

|---|---|

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | 1.6 times higher |

| Metamizole Sodium | Reference |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of isoindoline derivatives against neurodegenerative diseases such as Alzheimer's. A study synthesized isoindoline-1,3-dione -N-benzyl pyridinium hybrids and evaluated their cholinesterase inhibitory activities. These compounds showed promise as potential treatments for Alzheimer’s disease by enhancing acetylcholine levels in the brain .

Table 2: Cholinesterase Inhibition

| Compound | Cholinesterase Inhibition (%) |

|---|---|

| Isoindoline-1,3-dione -N-benzyl pyridinium hybrid | Significant |

| Donepezil | Standard Reference |

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the dimethylphenylamino group may enhance binding affinity and selectivity towards these targets.

Toxicity Studies

Toxicity assessments have shown that isoindoline derivatives exhibit low toxicity profiles. In vivo studies conducted on laboratory mice indicated that these compounds are relatively safe at therapeutic doses .

Table 3: Toxicity Profile

| Compound | Acute Toxicity Level |

|---|---|

| This compound | Low |

| Control (Standard Reference) | Moderate |

Case Studies

A case study involving the synthesis and evaluation of various isoindoline derivatives revealed that modifications to the molecular structure could significantly impact their biological activity. For instance, altering substituents on the isoindoline core led to variations in analgesic potency and neuroprotective effects.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione, and how can reaction efficiency be monitored in real-time?

- Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution between isoindoline-1,3-dione derivatives and 2,4-dimethylaniline. Real-time monitoring can employ in-situ spectroscopic techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation and reaction completion. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying yield and purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and purity. Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of molecular geometry and hydrogen-bonding patterns, as demonstrated in related isoindoline-dione derivatives . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis using computational chemistry and design of experiments (DoE)?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic feasibility, narrowing solvent and catalyst choices . DoE (e.g., factorial design) systematically varies parameters (temperature, stoichiometry, solvent polarity) to identify optimal conditions with minimal trials. Response surface methodology (RSM) quantifies interactions between variables .

Q. How should discrepancies between computational predictions and experimental results in reaction mechanisms be resolved?

- Methodological Answer: Validate computational models by cross-referencing with experimental techniques like time-resolved spectroscopy (e.g., transient absorption) to detect intermediates. Adjust computational parameters (e.g., solvation models, basis sets) to better align with empirical data. Iterative feedback between simulations and experiments is critical .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer: Membrane-based separations (nanofiltration) or chromatographic methods (preparative HPLC with C18 columns) achieve high purity. Process simulations (e.g., Aspen Plus) optimize solvent recovery and energy efficiency. Crystallization parameters (e.g., cooling rate, antisolvent addition) should be tailored using solubility studies .

Q. How can multi-variable experiments be designed to study substituent effects on the compound’s photophysical or catalytic properties?

- Methodological Answer: Employ a fractional factorial design to test substituent variations (e.g., electron-donating/withdrawing groups) while controlling solvent polarity and temperature. Multivariate analysis (e.g., PCA) identifies dominant factors affecting properties like fluorescence quantum yield or catalytic activity. Pair with DFT calculations to interpret electronic effects .

Data Contradiction and Validation

Q. What statistical approaches address conflicting spectral data (e.g., NMR vs. XRD) during structural elucidation?

- Methodological Answer: Use Bayesian statistical analysis to weigh evidence from multiple techniques. For example, XRD provides absolute conformation, while NMR data may reflect dynamic equilibria in solution. Molecular dynamics simulations reconcile differences by modeling solvent interactions .

Q. How can researchers ensure reproducibility in synthetic protocols across different laboratories?

- Methodological Answer: Standardize protocols using process analytical technology (PAT) for real-time monitoring. Publish raw datasets (e.g., crystallographic data in CIF format) and computational workflows (e.g., Gaussian input files) alongside experimental details. Inter-laboratory validation studies reduce systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。